

# An In-depth Technical Guide to the Photophysical Properties of Disperse Yellow 56

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## Compound of Interest

Compound Name: Disperse Yellow 56

Cat. No.: B6595850

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## Abstract

**Disperse Yellow 56** (C.I. 216550; CAS 54077-16-6) is a double azo dye recognized for its application in the textile industry for dyeing synthetic fibers, particularly polyester. Beyond its industrial use, there is emerging interest in its potential as a fluorescent probe in biological and biochemical research. This technical guide provides a comprehensive overview of the known characteristics of **Disperse Yellow 56** and presents detailed experimental protocols for the determination of its core photophysical properties. Due to the limited availability of specific quantitative data in the public domain, this guide focuses on standardized methodologies to enable researchers to characterize the dye in their own laboratories.

## Chemical and Physical Properties

**Disperse Yellow 56** is an orange powder with a molecular formula of  $C_{21}H_{15}N_5O_2$  and a molecular weight of 369.38 g/mol.[1] It is soluble in acetone and is primarily used to achieve yellow to brown shades on polyester fabrics.[1] Its chemical structure, which features two azo groups, is responsible for its chromophoric properties.

Property	Value
CI Name	Disperse Yellow 56
CAS Number	54077-16-6
Molecular Formula	C <sub>21</sub> H <sub>15</sub> N <sub>5</sub> O <sub>2</sub>
Molecular Weight	369.38 g/mol
Appearance	Orange powder
Solubility	Soluble in acetone

## Photophysical Properties

Detailed quantitative data on the photophysical properties of **Disperse Yellow 56** are not extensively reported in the scientific literature. The following table summarizes the key photophysical parameters that are essential for the characterization of this dye. The subsequent sections provide detailed experimental protocols for the determination of these values.

Parameter	Symbol	Value
Molar Absorption Coefficient	$\epsilon$	Data Not Available
Absorption Maximum	$\lambda_{\text{abs}}$	Data Not Available
Emission Maximum	$\lambda_{\text{em}}$	Data Not Available
Stokes Shift	$\Delta\nu$	Data Not Available
Fluorescence Quantum Yield	$\Phi_f$	Data Not Available
Fluorescence Lifetime	$\tau$	Data Not Available

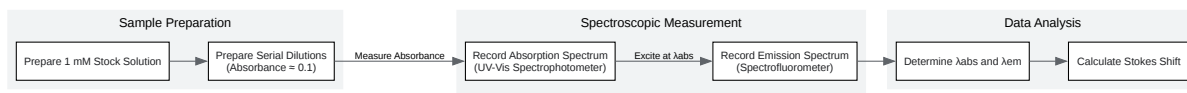
## Experimental Protocols

### Determination of Absorption and Emission Spectra

The absorption and emission spectra of a chromophore are fundamental to its characterization and are highly dependent on the solvent environment, a phenomenon known as

solvatochromism.

- Sample Preparation:
  - Prepare a stock solution of **Disperse Yellow 56** in a high-purity solvent (e.g., spectroscopic grade acetone or dichloromethane) at a concentration of approximately 1 mM.
  - From the stock solution, prepare a series of dilutions in the desired spectroscopic grade solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetone, ethanol, and dimethyl sulfoxide). The final concentrations should yield an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects.
- Instrumentation:
  - Utilize a calibrated UV-Visible spectrophotometer to measure the absorption spectra.
  - Employ a calibrated spectrofluorometer equipped with a suitable excitation source (e.g., Xenon lamp) and a sensitive detector (e.g., photomultiplier tube) for fluorescence measurements.
- Measurement:
  - Absorption Spectrum: Record the absorption spectrum of the dye in each solvent over a relevant wavelength range (e.g., 300-700 nm) to determine the wavelength of maximum absorption ( $\lambda_{\text{abs}}$ ).
  - Emission Spectrum: Excite the sample at its  $\lambda_{\text{abs}}$  and record the emission spectrum. The wavelength at which the highest fluorescence intensity is observed is the emission maximum ( $\lambda_{\text{em}}$ ).
- Data Analysis:
  - Calculate the Stokes shift ( $\Delta\nu$ ) in each solvent, which is the difference between the absorption and emission maxima.



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Workflow for Determining Absorption and Emission Spectra.

## Determination of Fluorescence Quantum Yield ( $\Phi_f$ )

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is typically determined relative to a well-characterized fluorescence standard.

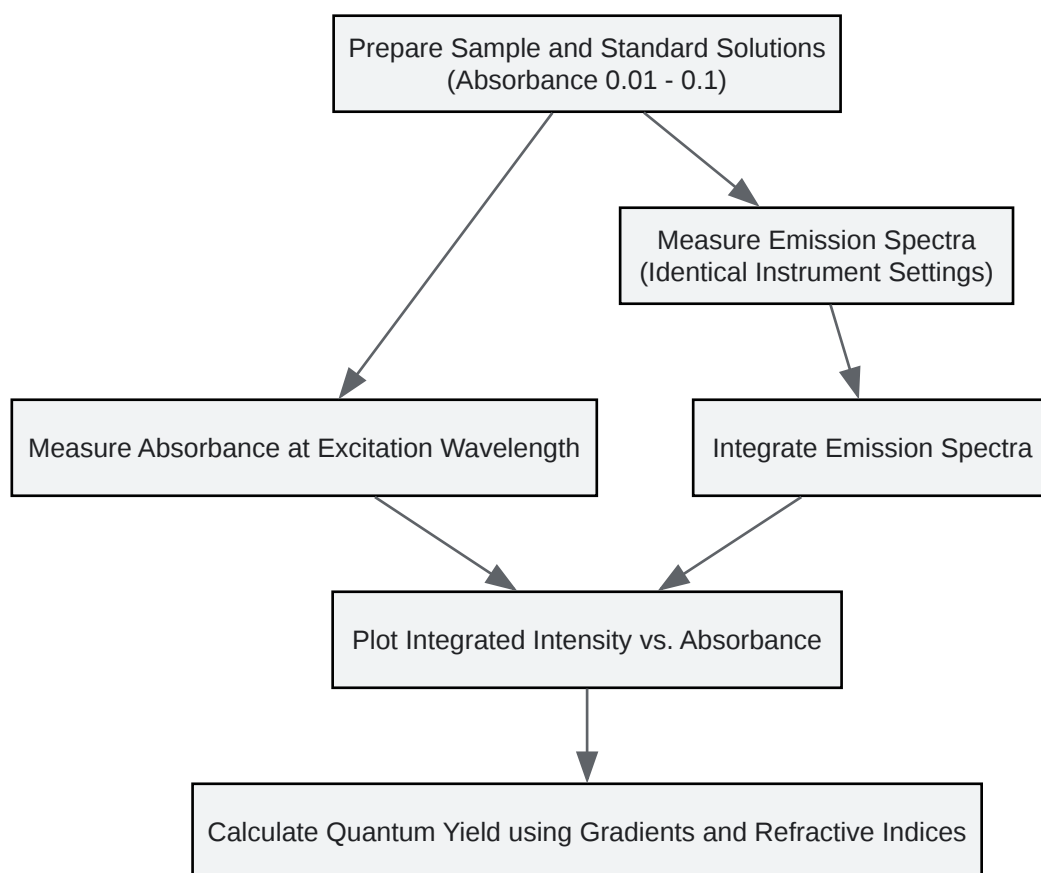
- Standard Selection:
  - Choose a fluorescence standard with a known quantum yield and with absorption and emission properties that overlap with those of **Disperse Yellow 56**. Quinine sulfate in 0.1 M H<sub>2</sub>SO<sub>4</sub> ( $\Phi_f = 0.54$ ) is a common standard for the blue-green spectral region.
- Sample and Standard Preparation:
  - Prepare a series of solutions of both **Disperse Yellow 56** and the standard in the same solvent. The concentrations should be adjusted to give a range of absorbance values between 0.01 and 0.1 at the excitation wavelength.
- Measurement:
  - Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Visible spectrophotometer.
  - Measure the fluorescence emission spectrum for each solution using a spectrofluorometer, ensuring identical excitation wavelength, slit widths, and other instrumental parameters for both the sample and the standard.
- Data Analysis:

- Integrate the area under the emission curve for each spectrum.
- Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
- The fluorescence quantum yield of the sample ( $\Phi_{f,\text{sample}}$ ) is calculated using the following equation:

$$\Phi_{f,\text{sample}} = \Phi_{f,\text{std}} \times (m_{\text{sample}} / m_{\text{std}}) \times (n_{\text{sample}}^2 / n_{\text{std}}^2)$$

where:

- $\Phi_{f,\text{std}}$  is the quantum yield of the standard.
- $m_{\text{sample}}$  and  $m_{\text{std}}$  are the gradients of the linear plots for the sample and standard, respectively.
- $n_{\text{sample}}$  and  $n_{\text{std}}$  are the refractive indices of the sample and standard solutions, respectively.



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Workflow for Determining Fluorescence Quantum Yield.

## Determination of Fluorescence Lifetime ( $\tau$ )

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for its measurement.

- Sample Preparation:
  - Prepare a dilute solution of **Disperse Yellow 56** in a suitable solvent, with an absorbance of approximately 0.1 at the excitation wavelength.
- Instrumentation:
  - Utilize a TCSPC system, which includes a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sensitive detector (e.g., a microchannel plate

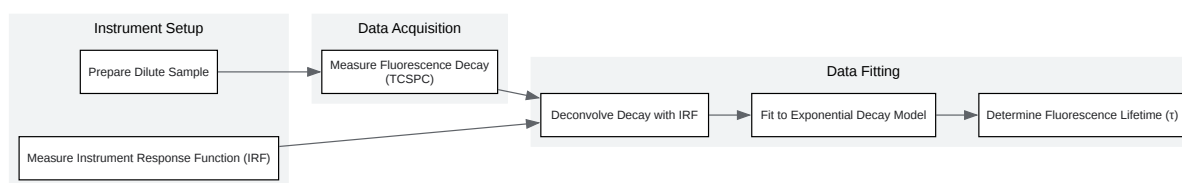
photomultiplier tube or a single-photon avalanche diode), and timing electronics.

- Measurement:
  - Acquire the instrument response function (IRF) using a scattering solution (e.g., a dilute suspension of non-dairy creamer) at the excitation wavelength.
  - Measure the fluorescence decay of the sample by exciting it with the pulsed laser and recording the arrival times of the emitted photons relative to the excitation pulses.
- Data Analysis:
  - The fluorescence decay data is fitted to an exponential decay model, typically using deconvolution with the IRF. For a single exponential decay, the intensity ( $I$ ) as a function of time ( $t$ ) is given by:

$$I(t) = A * \exp(-t/\tau)$$

where:

- $A$  is the pre-exponential factor.
- $\tau$  is the fluorescence lifetime.



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Workflow for Determining Fluorescence Lifetime via TCSPC.

## Potential Applications in Research

While primarily an industrial dye, the potential fluorescent properties of **Disperse Yellow 56** open avenues for its use in scientific research. Its hydrophobicity suggests it may partition into lipid-rich environments, making it a candidate for staining cellular membranes or lipid droplets. Furthermore, its azo structure could be sensitive to changes in the local microenvironment, such as pH or redox potential, which could be exploited for developing specific fluorescent probes.

## Conclusion

**Disperse Yellow 56** is a commercially available azo dye with potential for use as a fluorescent probe. This guide has outlined the fundamental chemical and physical information available for this compound and has provided detailed, standardized protocols for the comprehensive characterization of its photophysical properties. By following these methodologies, researchers can obtain the necessary quantitative data to evaluate the suitability of **Disperse Yellow 56** for their specific research applications, from materials science to cellular imaging.

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## References

- 1. Physico-Chemical and Light-Induced Properties of Quinoline Azo-dyes Polymers [mdpi.com]
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